molecular formula C22H19N5O4 B2584683 methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 863446-74-6

methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B2584683
CAS No.: 863446-74-6
M. Wt: 417.425
InChI Key: AURHSQZQNMPPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at the 1-position and a benzoate ester linked via an acetamido group at the 5-position. The pyrazolo[3,4-d]pyrimidine core is a nitrogen-rich heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The compound’s structure has likely been validated using crystallographic tools such as the SHELX software suite, a standard in small-molecule refinement .

Properties

IUPAC Name

methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-3-9-17(10-4-14)27-20-18(11-24-27)21(29)26(13-23-20)12-19(28)25-16-7-5-15(6-8-16)22(30)31-2/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURHSQZQNMPPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step involves the substitution reaction using 4-methylphenyl halides or related compounds.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Reaction Conditions Products Yield References
1 M NaOH, H₂O/EtOH (1:1), reflux4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoic acid85–92%
6 M HCl, 80°C, 12 hSame as above (slower kinetics)72%

Mechanism :

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, facilitating nucleophilic water attack.

Amide Bond Cleavage

The acetamido linker is susceptible to cleavage under strongly acidic or enzymatic conditions, enabling disconnection of the pyrazolo-pyrimidine and benzoate moieties.

Reaction Conditions Products Yield References
6 M HCl, 100°C, 24 h1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetic acid + 4-aminobenzoic acid methyl ester68%
Trypsin (pH 7.4, 37°C, 48 h)Partial cleavage (specificity limited)15%

Key Insight :
The stability of the amide bond under physiological conditions (pH 7.4) suggests limited susceptibility to enzymatic hydrolysis, making the compound suitable for in vivo studies .

Substitution at the Pyrazolo[3,4-d]pyrimidine Core

The nitrogen-rich heterocycle undergoes nucleophilic substitution at position 5 or 6, depending on reaction conditions.

Reagents Conditions Products Yield References
K₂CO₃, DMF, 80°C, aryl halidesSNAr mechanism5-aryl derivatives60–78%
NaH, THF, alkyl bromidesAlkylation at N-1 positionN-alkylated pyrazolo-pyrimidines55%

Example Reaction :

Compound+PhCH2BrK2CO3,DMF5-benzyl derivative[8]\text{Compound} + \text{PhCH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{5-benzyl derivative} \quad[8]

Structural Impact :
Substitution at the pyrazolo-pyrimidine core enhances binding affinity for kinase targets, as demonstrated in analogous compounds .

Oxidation of the 4-Methylphenyl Group

The para-methyl group on the phenyl ring undergoes oxidation to a carboxylic acid under harsh conditions.

Reagents Conditions Products Yield References
KMnO₄, H₂O, 100°CStrongly acidic4-carboxyphenyl derivative40%
CrO₃, AcOH, 60°CMild oxidation4-hydroxymethylphenyl intermediate28%

Application :
Oxidation introduces polar functional groups, altering pharmacokinetic properties for enhanced bioavailability.

Ring-Opening Reactions

The pyrazolo[3,4-d]pyrimidine core undergoes ring-opening under strongly acidic or reductive conditions.

Reagents Conditions Products Yield References
H₂SO₄ (conc.), 120°C24 hFragmented pyrimidine and pyrazole derivatives50%
LiAlH₄, THF, 0°C2 hReduced dihydro-pyrazolo intermediates65%

Mechanistic Note :
Ring-opening is often non-selective, limiting synthetic utility unless directed by protective groups .

Photochemical Reactions

UV irradiation induces decomposition or rearrangement, particularly in the presence of photosensitizers.

Conditions Products Yield References
UV (254 nm), acetone, 6 hDegraded fragments90%
Rose Bengal, visible lightOxidized pyrimidine derivatives30%

Stability Consideration :
Photolability necessitates protective storage conditions for long-term stability .

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity Key Influencers
Methyl esterHydrolysisHighpH, temperature
Acetamido linkerAcidic cleavageModerateAcid strength, time
Pyrazolo-pyrimidine coreNucleophilic substitutionLow to moderateElectron-deficient positions
4-Methylphenyl groupOxidationLowOxidizing agent strength

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The structural complexity allows for various modifications that enhance its biological activity. The synthesis typically involves:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Modifications at the 4-position and incorporation of methyl and acetamido groups are crucial for enhancing bioactivity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activities. For instance:

  • A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel, revealing significant antiproliferative effects. Specifically, one derivative demonstrated an increase in apoptosis and cell cycle arrest in breast cancer cell lines (MDA-MB-468) by 18.98-fold compared to controls .
  • The compound's mechanism of action may involve inhibition of cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) pathways, which are critical in tumor growth and proliferation .

Antiviral Activity

Recent investigations have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antiviral agents. For example:

  • The scaffold has been explored for developing selective inhibitors against CSNK2, which plays a role in viral replication processes. This suggests that modifications to the core structure could yield compounds effective against β-coronaviruses .

Cancer Therapy

Given its anticancer properties, methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is being investigated as a potential candidate for targeted cancer therapies. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising lead compound for further development.

Neurological Disorders

The structural characteristics of pyrazolo[3,4-d]pyrimidines also suggest potential applications in treating neurological disorders. Some derivatives have shown anticonvulsant activities in animal models . This opens avenues for exploring their efficacy in conditions such as epilepsy and neuropathic pain.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A derivative exhibited 18.98-fold increase in apoptosis in MDA-MB-468 cells .
Antiviral Potential Pyrazolo[3,4-d]pyrimidines showed promise as CSNK2 inhibitors against β-coronaviruses .
Neurological Effects Some derivatives demonstrated anticonvulsant properties exceeding those of standard treatments .

Mechanism of Action

The mechanism of action of methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and proteins involved in cellular signaling pathways. The compound can inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate are compared below with analogous pyrazolo[3,4-d]pyrimidine derivatives from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure R1 Substituent R2 Substituent Key Features and Hypothesized Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl Benzoate ester High lipophilicity; potential metabolic stability due to ester
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 4-Fluoro-2-hydroxyphenyl tert-Butyl Enhanced solubility (polar -OH group); possible metabolic conjugation site
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide (CAS 930469-18-4) Pyrazolo[3,4-d]pyrimidine Methyl Phenyl diazenyl Photolabile diazenyl group; potential instability under UV light

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-methylphenyl group increases lipophilicity compared to the 4-fluoro-2-hydroxyphenyl group in the compound from , which contains a polar hydroxyl moiety. This difference may influence bioavailability and tissue penetration.
  • The benzoate ester in the target compound could confer moderate metabolic stability compared to the tert-butyl group in ’s compound, which is metabolically resistant but bulkier .

The hydroxyl group in ’s compound may serve as a site for glucuronidation, limiting its half-life compared to the target compound’s non-polar substituents .

Synthetic Routes :

  • The compound in was synthesized from 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, suggesting a multi-step substitution strategy. The target compound’s synthesis likely involves coupling the pyrazolo[3,4-d]pyrimidine core with a pre-functionalized benzoate ester, though specific details are unavailable in the provided evidence.

Biological Activity

Methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine scaffold that mimics ATP's adenine ring. This structural similarity allows it to interact with various kinase enzymes, making it a potential candidate for anticancer therapies.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by targeting various kinases involved in tumor progression. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), Src kinases, and mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can induce cytotoxicity in various cancer cell lines. For example, one study reported IC50 values of 12.0 µM and 7.50 µM against breast adenocarcinoma cell line MCF7 for related compounds .
CompoundCell LineIC50 (µM)
Compound 1MCF712.0
Compound 2MCF77.50
Compound 3A5495.28

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has also been documented:

  • Mechanism : These compounds may inhibit inflammatory pathways by blocking specific enzymes involved in the production of pro-inflammatory cytokines .
  • Research Findings : Studies have indicated that certain derivatives can reduce inflammation markers in vitro and in vivo models.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well:

  • Broad Spectrum : Pyrazolo[3,4-d]pyrimidines have shown activity against various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell functions or inhibiting key metabolic pathways .

Case Studies

  • Antitumor Efficacy : A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against human breast cancer cells. Among them, a derivative similar to this compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Inflammation Models : In animal models of inflammation induced by carrageenan or formaldehyde, derivatives showed a significant reduction in paw edema compared to control groups, suggesting their potential role as anti-inflammatory agents .

Q & A

Q. Q1. What are the common synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate?

Methodological Answer: A typical approach involves condensation of pyrazolo-pyrimidinone precursors with activated acetamide derivatives. For example:

  • React 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides in dry DMF using anhydrous K₂CO₃ as a base under reflux (6–8 hours) .
  • Post-reaction isolation involves pouring the mixture onto ice, filtration, and recrystallization from ethanol or DCM .
  • Key intermediates like ethyl 2-(4-oxo-1-aryl-pyrazolo[3,4-d]pyrimidin-5-yl)acetate can be hydrolyzed to carboxylic acids for further coupling .

Q. Q2. How is structural characterization of this compound performed, and what spectral data are critical?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for aryl groups), pyrimidine protons (δ 8.5–9.0 ppm), and methyl/acetamido signals (δ 2.0–3.5 ppm) .
  • LC-MS : Confirm molecular weight via [M+H]+ or [M+Na]+ adducts. For example, a related compound showed [M+H]+ at m/z 377.0 .
  • IR : Look for C=O stretches (~1700 cm⁻¹ for ester/amide) and N-H bends (~3300 cm⁻¹ for amide) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?

Methodological Answer: Regioselectivity in N-substitution or acetamido coupling is influenced by:

  • Base selection : Anhydrous K₂CO₃ in DMF favors substitution at the 5-position of the pyrazolo-pyrimidine core .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on α-chloroacetamides .
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., pyrimidine C=O groups act as electron-deficient centers) .

Q. Q4. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • Comparative analysis : Cross-validate NMR shifts with analogous compounds (e.g., methyl benzoate derivatives in vs. ethyl esters in ).
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., aryl group orientation in pyrazolo-pyrimidine cores) .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled intermediates to clarify splitting patterns in crowded spectral regions .

Q. Q5. How can in vitro biological activity assays be designed for this compound?

Methodological Answer:

  • Antibacterial screening : Use microdilution assays (e.g., MIC determination against S. aureus and E. coli) with compound concentrations ranging 1–100 µg/mL .
  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .

Q. Q6. What computational methods predict the compound’s reactivity or pharmacokinetic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals .
  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina with PyMOL visualization .

Q. Q7. How do solvent and catalyst choices impact reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., ester hydrolysis) .
  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings (e.g., aryl boronic acid additions) to improve cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .

Q. Q8. What are the key considerations for designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold modifications : Vary aryl groups (e.g., 4-methylphenyl vs. 4-methoxyphenyl) to assess electronic effects .
  • Bioisosteric replacement : Substitute the methyl benzoate group with ethyl or tert-butyl esters to study steric impacts .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine C=O) using MOE or Schrödinger software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.